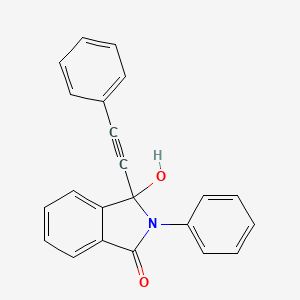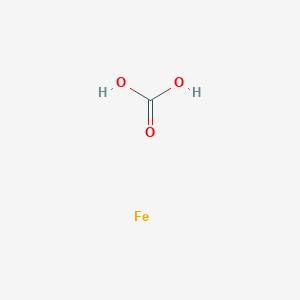
Ferrous carbonate
Übersicht
Beschreibung
Ferrous carbonate, also known as iron(II) carbonate, is a chemical compound with the formula FeCO₃. It naturally occurs as the mineral siderite and is characterized by its green-brown color. This compound consists of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻) and is commonly found in sedimentary iron deposits .
Wirkmechanismus
Target of Action
Ferrous carbonate, also known as Iron (II) carbonate, is a chemical compound with the formula FeCO3 . It primarily targets the body’s iron metabolism, specifically the formation of red blood cells . Iron is a crucial component of hemoglobin, the protein in red blood cells responsible for carrying oxygen throughout the body .
Mode of Action
This compound interacts with its targets by supplying the body with iron, which is necessary for the production of hemoglobin . When ingested, this compound is broken down in the stomach, releasing iron ions. These ions are then absorbed in the duodenum and upper jejunum of the small intestine . The iron is then incorporated into the hemoglobin molecule, enabling the red blood cells to carry oxygen.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme synthesis pathway. Iron is a key component of the heme molecule, which is part of hemoglobin . When there is an iron deficiency, the production of heme and, consequently, hemoglobin is reduced, leading to iron deficiency anemia . By providing a source of iron, this compound helps to restore the normal function of this pathway.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Iron from this compound is absorbed in the duodenum and upper jejunum of the small intestine . The iron is then distributed throughout the body, primarily to the bone marrow, where it is used in the production of hemoglobin . Any excess iron is stored in the liver, spleen, and bone marrow .
Result of Action
The molecular effect of this compound’s action is the restoration of normal hemoglobin levels in the blood, thereby correcting iron deficiency anemia . On a cellular level, the increased availability of iron allows for the production of healthy red blood cells capable of carrying sufficient oxygen to meet the body’s needs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain dietary components can affect the absorption of iron. Vitamin C enhances iron absorption, while substances like phytates (found in grains and legumes), polyphenols (found in some vegetables and tea), and calcium can inhibit iron absorption . Furthermore, the pH level of the stomach can impact the dissolution and absorption of this compound, with a lower pH (more acidic conditions) generally promoting better absorption .
Biochemische Analyse
Biochemical Properties
Ferrous carbonate participates in biochemical reactions primarily through its interaction with enzymes such as carbonic anhydrase . This enzyme catalyzes the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes . The local increase in pH due to the hydroxyl ions shifts the bicarbonate equilibrium, leading to the formation of carbonate ions .
Cellular Effects
This compound influences cell function by interacting with various biomolecules. Under anaerobic conditions, anaerobic heterotrophic iron-reducing bacteria produce dissolved salts or chelates of Fe(II) that can be transformed to this compound . This process can have significant effects on cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The compound’s interaction with carbonic anhydrase, for example, plays a crucial role in the regulation of pH and the balance of carbon dioxide and bicarbonate in cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the compound’s interaction with carbonic anhydrase can lead to shifts in pH and bicarbonate levels, influencing various cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like carbonic anhydrase, influencing the balance of carbon dioxide and bicarbonate in cells .
Vorbereitungsmethoden
Ferrous carbonate can be synthesized through various methods:
Reaction of Iron(II) Chloride and Sodium Carbonate: This method involves reacting iron(II) chloride (FeCl₂) with sodium carbonate (Na₂CO₃) to produce this compound and sodium chloride (NaCl)[ \text{FeCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2\text{NaCl} ]
Reaction of Iron(II) Perchlorate and Sodium Bicarbonate: Another method involves reacting iron(II) perchlorate (Fe(ClO₄)₂) with sodium bicarbonate (NaHCO₃), releasing carbon dioxide (CO₂) in the process[ \text{Fe(ClO}_4)_2 + 2\text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2\text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Formation on Steel or Iron Surfaces: this compound can also form directly on steel or iron surfaces exposed to solutions of carbon dioxide (CO₂) and water (H₂O)[ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ]
Analyse Chemischer Reaktionen
Ferrous carbonate undergoes several types of chemical reactions:
Oxidation: When exposed to air, this compound can oxidize to form iron(III) oxide-hydroxide and carbon dioxide[ 4\text{FeCO}_3 + \text{O}_2 + 6\text{H}_2\text{O} \rightarrow 4\text{Fe(OH)}_3 + 4\text{CO}_2 ]
Reaction with Acids: this compound reacts with acids to form the corresponding iron(II) salt, water, and carbon dioxide. For example, with sulfuric acid[ \text{H}_2\text{SO}_4 + \text{FeCO}_3 \rightarrow \text{FeSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Thermal Decomposition: Upon heating, this compound decomposes into iron(III) oxide and carbon dioxide[ \text{FeCO}_3 \rightarrow \text{Fe}_2\text{O}_3 + \text{CO}_2 ]
Wissenschaftliche Forschungsanwendungen
Ferrous carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various iron compounds and as a reagent in chemical reactions.
Biology and Medicine: This compound is used as an iron dietary supplement to treat iron-deficiency anemia, although it has poor bioavailability in some animals.
Environmental Science: This compound plays a role in geochemical processes and is used as a tracer for studying geochemical reactions through stable isotope analysis.
Vergleich Mit ähnlichen Verbindungen
Ferrous carbonate can be compared with other iron(II) compounds such as:
Iron(II) Sulfate (FeSO₄): Commonly used as an iron supplement with better bioavailability compared to this compound.
Iron(II) Gluconate (Fe(C₆H₁₁O₇)₂): Another iron supplement with high bioavailability and commonly used in medical treatments.
Iron(II) Fumarate (Fe(C₄H₂O₄)₂): Known for its high iron content and used in treating iron-deficiency anemia.
This compound is unique due to its natural occurrence as siderite and its specific applications in geochemical studies and industrial processes.
Eigenschaften
IUPAC Name |
iron(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDACVRFCEPDA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052225 | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |
| Record name | Ferrous carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.9 g/cu cm | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Precipitates as a white solid | |
CAS No. |
563-71-3 | |
| Record name | Ferrous carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid, iron(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: Decomposes | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
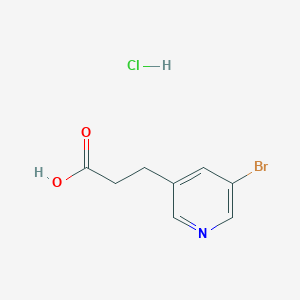
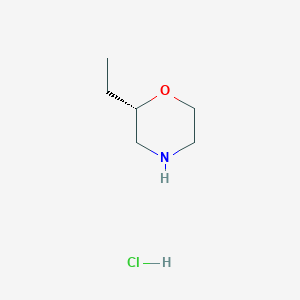
![N-[phenyl(phenylformamido)methyl]benzamide](/img/structure/B3047722.png)
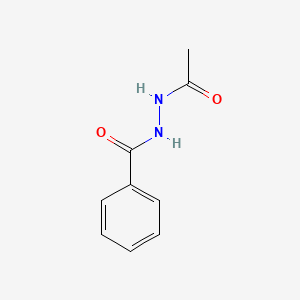
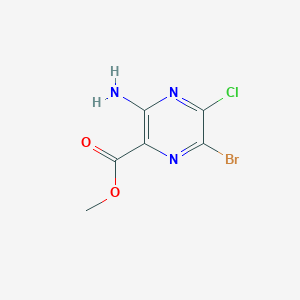
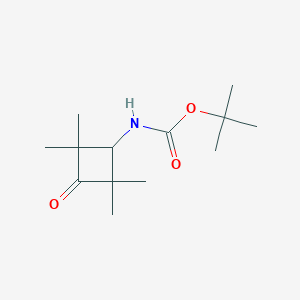
![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)


![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)
![Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B3047738.png)
